

A Comparative Guide to Validated HPLC Methods for Acyclovir Quantification

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High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs) such as acyclovir. The validation of these methods is critical to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comparative overview of several validated HPLC methods for the determination of acyclovir in various dosage forms and biological matrices, offering researchers and drug development professionals a basis for selecting the most suitable method for their specific needs.

The following sections detail the experimental protocols of different HPLC methods and present a comparative summary of their key chromatographic and validation parameters.

Experimental Protocols

A variety of HPLC methods have been developed and validated for acyclovir quantification. Below are the detailed methodologies for three distinct approaches, each tailored for different applications.

Method 1: Acyclovir in Bulk and Ointment Formulation

This gradient Reverse-Phase HPLC (RP-HPLC) method is designed for the estimation of acyclovir in bulk drug and ointment formulations.[1]

Instrumentation: Shimadzu SPD-20A Prominence UV-Visible detector.[1]



- Column: C18 column (150mm x 4.6mm, 5μm).[1]
- Mobile Phase: A mixture of Acetonitrile, Methanol, and Phosphate buffer in a ratio of 16:20:64 (v/v/v).[1]
- Flow Rate: 1.0 mL/minute.[1]
- Detection Wavelength: 290 nm.[1]
- Injection Volume: Not specified.
- Run Time: 15 minutes.[1]
- Sample Preparation: 0.5 gm of the ointment (equivalent to 30 mg of Acyclovir) is accurately
 weighed, transferred to a 25ml volumetric flask, dissolved in the mobile phase, and filtered
 through a Whatman 1 filter paper. Further dilutions are made as required.[1]

Method 2: Acyclovir in Pharmaceuticals and Nanoformulations

This isocratic RP-HPLC method is suitable for the quantification of acyclovir in various commercial formulations and novel nanoformulations.[2]

- Instrumentation: Not specified.
- Column: C18 column (250mm x 4.6mm, 5 microns).[2]
- Mobile Phase: A mixture of 0.1% orthophosphoric acid (OPA) buffer and Methanol in a ratio of 55:45 (v/v).[2]
- Flow Rate: 1.0 mL/minute.[2]
- Detection Wavelength: 253 nm.[2]
- Injection Volume: Not specified.
- Run Time: Not specified, but the retention time for acyclovir is 2.4 minutes.
- Sample Preparation: Not detailed in the provided information.



Method 3: Acyclovir in Human Plasma

This HPLC method with UV detection is designed for the determination of acyclovir in human plasma samples and is applicable for pharmacokinetic studies.[3]

- Instrumentation: Perkin Elmer LC 235 C ultraviolet diode array detector and Perkin Elmer LC ISS Series 200 autosampler.[3]
- Column: Not specified, but various column packings were tested.[3]
- Mobile Phase: 100% aqueous solution of 0.1% (V/V) triethylamine with a pH of 2.5.[3]
- Flow Rate: 1.2 mL/minute.[3]
- Detection Wavelength: 255 nm.[3]
- Injection Volume: 120 μL.[3]
- Run Time: Not specified, but the retention time for acyclovir is 7.75 minutes.[3]
- Sample Preparation: A 0.5 mL plasma sample is treated with 0.1 mL of 20% (V/V) perchloric
 acid to precipitate proteins. The mixture is vortexed, centrifuged, and the supernatant is
 filtered before injection.[3]

Comparative Data of Validated HPLC Methods

The performance of different HPLC methods for acyclovir quantification can be compared based on their chromatographic conditions and validation parameters. The following table summarizes the key data from various published methods.



Paramete r	Method 1[1]	Method 2[2]	Method 3[3]	Method 4[4][5]	Method 5[6][7]	Method 6[8]
Matrix	Bulk & Ointment	Pharmaceu ticals & Nanoformu lations	Human Plasma	Human Plasma	Bulk Drug & Tablets	Human Plasma
Column	C18 (150x4.6m m, 5µm)	C18 (250x4.6m m, 5µm)	Not Specified	Poroshell 120 SB-C8 (150x2.1m m, 2.7μm)	Welchrom C18 (250x4.6m m, 5μm)	Hypersil BDS C18 (250x4.6m m, 5μm)
Mobile Phase	ACN:MeO H:PO4 Buffer (16:20:64)	0.1% OPA:MeO H (55:45)	0.1% Triethylami ne (pH 2.5)	10mM Ammonium Formiate (0.01% FA):ACN (97:3)	Water:MeO H (50:50)	PO4 Buffer (pH 2.5):MeOH (95:5)
Flow Rate (mL/min)	1.0	1.0	1.2	0.2	1.0	1.2
Detection λ (nm)	290	253	255	250	250	254
Retention Time (min)	5.01	2.4	7.75	6.1	3.077	5.5
Linearity Range (µg/mL)	20 - 100	2 - 14	0.1 - 2.0	0.5 - 40	2 - 10	0.201 - 13.545
Correlation (r ²)	Not Specified	Not Specified	0.9985	> 0.99	0.9999	> 0.99
Accuracy (% Recovery)	Not Specified	98%	Relative errors < 6.66%	100 ± 15%	Not Specified	Not Specified
Precision (% RSD)	< 1.0 (Intra/Inter-	Not Specified	1.02-8.37 (Intra-day),	Not Specified	0.075 (Intra-day),	Not Specified



	day)		1.74-6.88 (Inter-day)		0.089 (Inter-day)	
LOD (µg/mL)	Not Specified	Not Specified	Not Specified	Not Specified	0.247	Not Specified
LOQ (µg/mL)	Not Specified	Not Specified	0.1	Not Specified	0.748	Not Specified

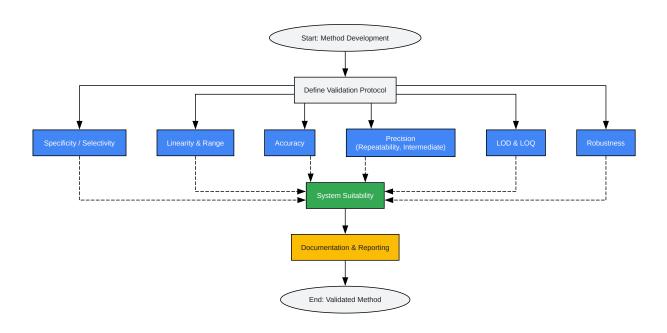
ACN: Acetonitrile, MeOH: Methanol, PO4 Buffer: Phosphate Buffer, OPA: Orthophosphoric

Acid, FA: Formic Acid

HPLC Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the logical workflow of an HPLC method validation according to ICH guidelines.





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Caption: Workflow for HPLC Method Validation.

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